molecular formula C23H30F2N4O2S B2600610 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 946266-26-8

2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2600610
CAS RN: 946266-26-8
M. Wt: 464.58
InChI Key: CNUDWTIACFQAPD-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H30F2N4O2S and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Synthesis and Characterization

The synthesis of complex benzenesulfonamide derivatives, including those with isoquinoline and piperazine moieties, is a significant area of research. These processes often involve intricate synthetic routes to incorporate fluorine atoms and achieve specific stereochemistries, which are crucial for the compounds' biological activities and interaction with biological targets. For example, the development of novel synthesis methods for ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the strategic incorporation of fluorine into complex heterocyclic systems, is reported by Ichikawa et al. (2006) (Ichikawa et al., 2006).

Molecular Interactions and Biological Activity

Research into benzenesulfonamide derivatives often aims to elucidate their interactions with biological molecules and assess their potential as therapeutic agents. For instance, compounds with benzenesulfonamide moieties have been studied for their ability to inhibit human carbonic anhydrases, which are enzymes implicated in various physiological and pathological processes. Bruno et al. (2017) designed a series of benzenesulfonamides to improve selectivity towards druggable isoforms of carbonic anhydrases, revealing insights into the molecular interactions that underlie the inhibition of these enzymes (Bruno et al., 2017).

Antiproliferative Activity and Cancer Research

The antiproliferative activities of benzenesulfonamide derivatives against various cancer cell lines are another focal point of research, underscoring the potential of these compounds in oncology. Novel tetrahydroquinoline derivatives bearing sulfonamide moieties have been synthesized and evaluated for their antitumor properties, demonstrating promising efficacy against different human cancer cell lines. Such studies highlight the therapeutic potential of benzenesulfonamide derivatives in treating cancer (Alqasoumi et al., 2010).

properties

IUPAC Name

2,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N4O2S/c1-27-10-12-29(13-11-27)22(18-5-7-21-17(14-18)4-3-9-28(21)2)16-26-32(30,31)23-8-6-19(24)15-20(23)25/h5-8,14-15,22,26H,3-4,9-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUDWTIACFQAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

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